molecular formula C24H36N4O4S B3154673 tert-Butyl ((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate CAS No. 781675-01-2

tert-Butyl ((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate

Cat. No.: B3154673
CAS No.: 781675-01-2
M. Wt: 476.6 g/mol
InChI Key: XKRUSPJJCNJSEP-UHFFFAOYSA-N
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Description

This compound (CAS: 910634-47-8) is a heterocyclic carbamate derivative featuring a 1,3,4-thiadiazole core substituted with phenyl, pivalamido (2,2-dimethylpropanamido), and pivaloyl (2,2-dimethylpropanoyl) groups. Its molecular formula is C₂₄H₃₆N₄O₄S, with a molecular weight of 476.64 g/mol. The stereochemistry is defined by the (R)-configuration at the thiadiazole ring . Key structural attributes include:

  • Pivaloyl/pivalamido groups: Enhance lipophilicity and metabolic stability.
  • tert-Butyl carbamate: Acts as a protective group for amines, facilitating synthetic modularity.

Properties

IUPAC Name

tert-butyl N-[[3-(2,2-dimethylpropanoyl)-5-(2,2-dimethylpropanoylamino)-2-phenyl-1,3,4-thiadiazol-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O4S/c1-21(2,3)17(29)26-19-27-28(18(30)22(4,5)6)24(33-19,16-13-11-10-12-14-16)15-25-20(31)32-23(7,8)9/h10-14H,15H2,1-9H3,(H,25,31)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRUSPJJCNJSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN(C(S1)(CNC(=O)OC(C)(C)C)C2=CC=CC=C2)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-Butyl ((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate is a complex organic molecule belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C24H36N4O4S
  • Molecular Weight : 476.64 g/mol

Structural Features

The compound features a tert-butyl group, a phenyl group, and multiple pivaloyl and pivalamido groups. These structural components contribute to its unique biological properties.

ComponentDescription
Tert-butyl groupProvides steric hindrance and lipophilicity
Phenyl groupEnhances interaction with biological targets
Pivaloyl groupsContribute to metabolic stability
Thiadiazole ringCentral to its biological activity

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition

Research indicates that thiadiazole derivatives can act as inhibitors of specific enzymes. For instance, studies have shown that related compounds can inhibit enzymes involved in lipid metabolism, suggesting potential applications in treating hyperlipidemia by modulating the peroxisome proliferator-activated receptor alpha (PPARα) pathway .

Receptor Modulation

The compound may also interact with various receptors, potentially acting as an agonist or antagonist. This interaction can influence cellular signaling pathways critical for various physiological processes.

Hypolipidemic Activity

In a study involving 1,3,4-thiadiazole derivatives, it was found that these compounds exhibited significant hypolipidemic effects in a Triton WR-1339-induced acute hyperlipidemic rat model. The mechanism was linked to the activation of PPARα, which plays a crucial role in lipid metabolism .

Antimicrobial Potential

Thiadiazole derivatives have been investigated for their antimicrobial properties. The structural features of this compound suggest potential efficacy against various pathogens due to its ability to disrupt microbial cell function.

Case Studies and Research Findings

  • Study on PPARα Activation : A study demonstrated that thiadiazole derivatives could activate PPARα with binding scores indicating strong interaction. The expression of genes involved in lipid metabolism was significantly upregulated .
  • Antimicrobial Activity Assessment : Another research project evaluated the antimicrobial efficacy of various thiadiazole compounds against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into structure-activity relationships .

Summary of Research Findings

Study FocusFindings
PPARα ActivationSignificant hypolipidemic effects observed
Antimicrobial ActivityEffective against common bacterial pathogens
Enzyme InhibitionPotential inhibition of lipid metabolism enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Carbamates with Thiadiazole/Oxadiazole Cores

Compound 21 : tert-Butyl ((5-pentyl-1,3,4-thiadiazol-2-yl)methyl)carbamate
  • Molecular formula : C₁₄H₂₃N₃O₂S
  • Key differences : Replaces phenyl-pivalamido groups with a pentyl chain.
  • Properties: Lower molecular weight (313.42 g/mol) and higher solubility in nonpolar solvents due to the alkyl chain. Synthesized via N-Boc glycine with 60% yield .
  • Applications : Explored as antiplasmodial agents, suggesting thiadiazole-carbamates may have biological relevance .
Compound 5n : tert-Butyl (3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)methyl carbamate
  • Molecular formula : C₁₄H₁₇N₃O₃
  • Key differences : Oxadiazole ring instead of thiadiazole; pyridine substituent.
  • Properties : Higher polarity due to oxadiazole and pyridine groups. Synthesized using HClO₄-SiO₂ catalysis (8-minute reaction time, 85–87°C) .
  • Applications : Structural analogs used in drug discovery for kinase inhibition .
tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate
  • Molecular formula : C₇H₁₀BrN₃O₂S
  • Key differences : Bromine substituent instead of pivalamido/pivaloyl groups.
  • Properties : Bromine enhances reactivity for cross-coupling reactions. Molecular weight 280.14 g/mol .
  • Applications : Intermediate in synthesizing functionalized thiadiazoles for agrochemicals .

Carbamates with Complex Heterocyclic Systems

Example 75 () : Pyrazolo[3,4-d]pyrimidine-carbamate hybrid
  • Structure : Combines pyrazolo-pyrimidine and thiazole rings with a tert-butyl carbamate.
  • Key differences : Larger polycyclic system with fluorine substituents.

Research Implications

  • Bioactivity : Thiadiazole-carbamates (e.g., Compound 21) show antiplasmodial activity, suggesting the target compound may have unexplored biological roles .
  • Lipophilicity : The pivaloyl/pivalamido groups in the target compound likely enhance membrane permeability compared to simpler alkyl or aryl analogs .
  • Synthetic Flexibility : The tert-butyl carbamate group allows for deprotection to free amines, enabling diversification (e.g., ’s pharmaceutical derivatives) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of tert-Butyl ((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate, and how can reaction parameters be optimized?

  • Methodology : Multi-step synthesis typically involves sequential protection/deprotection of functional groups, coupling reactions (e.g., carbamate formation), and cyclization. Optimization requires Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Statistical tools (e.g., response surface methodology) can identify optimal conditions for yield and purity . For analogous carbamates, inert atmospheres and controlled temperatures (e.g., 0–25°C) are critical to minimize side reactions .

Q. Which analytical techniques are most robust for confirming the structural integrity and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Assign peaks for thiadiazole protons (δ 6.5–8.5 ppm for aromatic protons) and tert-butyl groups (δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ for [M+H]+ ions) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to refine crystal structures, resolving bond lengths and angles in the thiadiazole core .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Prioritize PPE (gloves, lab coat, goggles) and fume hood use. Refer to SDS guidelines for carbamates: avoid inhalation, use spill kits for solid/liquid exposure, and consult medical professionals if exposed . First-aid measures include rinsing eyes/skin with water and providing fresh air for inhalation incidents .

Advanced Research Questions

Q. How can computational chemistry (e.g., quantum mechanics/molecular mechanics) predict reactivity and stability under varying conditions?

  • Methodology : Employ density functional theory (DFT) to model reaction pathways (e.g., nucleophilic attack on the thiadiazole ring). Tools like Gaussian or ORCA calculate activation energies and transition states. Integration with experimental data (e.g., kinetic studies) validates computational predictions .

Q. What strategies resolve discrepancies between spectroscopic data and crystallographic results during structural elucidation?

  • Methodology : Cross-validate NMR/IR data with X-ray refinement (SHELXL). For example, if NMR suggests conformational flexibility (e.g., rotamers), crystallography can confirm dominant solid-state conformers. Statistical analysis (e.g., R-factors < 5%) ensures structural accuracy .

Q. How can Design of Experiments (DoE) optimize the compound’s role in multi-component reactions (e.g., catalysis or drug discovery)?

  • Methodology : Apply fractional factorial designs to screen variables (e.g., stoichiometry, solvent, temperature). For example, a Plackett-Burman design identifies critical factors influencing reaction efficiency. Response optimization can maximize yield while minimizing byproducts .

Q. What methodologies elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) for target proteins.
  • Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions, focusing on hydrogen bonding with the carbamate group.
  • Metabolic Stability Assays : Incubate with liver microsomes and analyze metabolites via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate

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